[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate

Core fucosylation Therapeutic IgG CHO cell bioprocessing

The compound [(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate, commonly designated 2F-Peracetyl-Fucose (CAS 188783-78-0), is a peracetylated 2-deoxy-2-fluoro-L-fucose derivative with molecular formula C₁₂H₁₇FO₇ and a molecular weight of 292.26 g/mol. It belongs to the class of fluorinated carbohydrate mimetics that function as cell-permeable metabolic precursors: following cellular uptake, intracellular esterases cleave the acetyl protecting groups to liberate 2-deoxy-2-fluoro-L-fucose (2FF), which is then metabolically converted to the active GDP-2F-fucose species — a competitive inhibitor of fucosyltransferases (FUTs).

Molecular Formula C12H17FO7
Molecular Weight 292.26 g/mol
Cat. No. B10820265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate
Molecular FormulaC12H17FO7
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
InChIInChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3
InChIKeyQFVJLBVULJFLKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2F-Peracetyl-Fucose (CAS 188783-78-0): Compound Identity and Procurement-Grade Characterization for Fucosylation Research


The compound [(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate, commonly designated 2F-Peracetyl-Fucose (CAS 188783-78-0), is a peracetylated 2-deoxy-2-fluoro-L-fucose derivative with molecular formula C₁₂H₁₇FO₇ and a molecular weight of 292.26 g/mol . It belongs to the class of fluorinated carbohydrate mimetics that function as cell-permeable metabolic precursors: following cellular uptake, intracellular esterases cleave the acetyl protecting groups to liberate 2-deoxy-2-fluoro-L-fucose (2FF), which is then metabolically converted to the active GDP-2F-fucose species — a competitive inhibitor of fucosyltransferases (FUTs) [1]. The compound is supplied as a white solid with purity specification ≥98% (NMR) by major vendors, soluble in DMSO at ≥10 mg/mL, and requires storage at −20°C with protection from light .

Why 2F-Peracetyl-Fucose Cannot Be Interchanged with Non-Acetylated 2FF, 5-Alkynylfucose, or Other Fucose Analogs


Fucose analog-based inhibition of cellular fucosylation is governed by three interdependent variables: cell-permeability, metabolic activation efficiency, and the downstream impact on glycan fidelity. The peracetylated 2F-Peracetyl-Fucose is a prodrug form designed to overcome the poor membrane permeability of the free hydroxyl-bearing 2-deoxy-2-fluoro-L-fucose (2FF, CAS 70763-62-1) [1]. However, acetylation alone does not predict performance: the 5-alkynylfucose scaffold (5-AlkFuc), whether acetylated or not, achieves more potent core-fucosylation suppression but at the cost of significant metabolic incorporation of the unnatural alkyne-bearing sugar into the IgG glycan repertoire — a drug-substance quality risk not observed with 2-fluoro analogs [2]. Furthermore, 5-thio-fucose analogs operate through a distinct mechanism (salvage-pathway competition rather than de novo GDP-fucose depletion) . These mechanistic and product-quality divergences mean that substituting one fucose analog for another without experimental re-validation can confound critical quality attributes (CQAs) of the therapeutic protein, particularly core-fucosylation levels and glycan homogeneity.

Quantitative Procurement Evidence: Head-to-Head Performance Data for 2F-Peracetyl-Fucose Against Its Closest Comparators


Core-Fucosylation Reduction: 2F-Peracetyl-Fucose Achieves ~10% Residual Fucosylation vs. Non-Acetylated 2FF (~18%) in CHO-Produced IgG at 200 µM

In a direct head-to-head comparison in CHO cells producing recombinant IgG, 2F-Peracetyl-Fucose at 200 µM reduced core fucosylation to approximately 10% of total glycans, outperforming non-acetylated 2-deoxy-2-fluoro-L-fucose (2FF) which left ~18% residual core fucosylation at the same concentration [1]. The untreated CHO control exhibited 95.6% core fucosylation. Both acetylated and non-acetylated 2FF showed substantially lower incorporation of the unnatural analog into the IgG glycan pool compared with 5-alkynylfucose, which achieved deeper fucosylation suppression (below 5%) but was accompanied by significant metabolic incorporation of the alkynylated analog into the antibody glycans — a critical quality concern [1]. The data were obtained by UPLC-MS glycan analysis on day 12 of fed-batch culture; statistical significance was p = 0.0050 (n = 19) for the 2F-Fuc analog class versus control [1].

Core fucosylation Therapeutic IgG CHO cell bioprocessing Glycan engineering

Complete Abolition of Lewis-X and Sialyl-Lewis-X (sLeˣ) in HL-60 Cells: Phenotypic Evidence of Cellular Fucosylation Shutdown Within 3 Days

Treatment of HL-60 (human promyelocytic leukemia) cells with 2F-Peracetyl-Fucose resulted in complete abolition of cell-surface Lewis-X (Leˣ) and sialyl-Lewis-X (sLeˣ) epitopes within 3 days, as measured by flow cytometry [1]. This was accompanied by complete loss of P-selectin binding and a shift to faster-rolling behavior on E-selectin and P-selectin coated surfaces under shear flow [1]. Critically, cell viability and population doubling time remained unaffected even at concentrations as high as 200 µM, demonstrating a wide functional window between fucosylation inhibition and cytotoxicity [1]. This phenotypic evidence corroborates the mechanism of action: intracellular conversion to GDP-2F-fucose competitively inhibits multiple fucosyltransferase family members, leading to global rather than isoform-selective fucosylation blockade.

Selectin ligand Leukocyte adhesion Glycan epitope HL-60

Intracellular GDP-Fucose Depletion: Concentration-Dependent Reduction in CHO-DG44 Cells with Quantified IC₅₀ at 50 µM for IgG1 Fucosylation

2F-Peracetyl-Fucose reduces intracellular GDP-fucose levels in CHO-DG44 cells in a concentration-dependent manner, with effective inhibition of IgG1 monoclonal antibody fucosylation observed at 50 µM [1]. The downstream metabolic product, GDP-2-deoxy-2-fluoro-L-fucose, acts as a competitive inhibitor of α1,3-fucosyltransferase V with a Ki of 4.2 µM [2]. This dual mechanism — depletion of the natural GDP-fucose substrate pool combined with direct enzymatic competition — distinguishes the 2-fluoro-fucose scaffold from inhibitors that act solely through substrate competition without depleting the endogenous donor pool.

GDP-fucose Metabolic flux Fucosyltransferase substrate CHO-DG44

In Vivo Fucosylation Inhibition: Oral 2F-Peracetyl-Fucose Parent Scaffold Confers Complete Tumor Engraftment Protection in Syngeneic Mouse Model

Although in vivo data are reported for the parent scaffold 2-deoxy-2-fluoro-L-fucose (2FF, the intracellular hydrolysis product of 2F-Peracetyl-Fucose) rather than the peracetylated prodrug directly, the pharmacological relevance is directly transferable because peracetylation serves solely to enhance cell permeability and oral absorption of the identical active principle [1]. In mice, oral 2FF treatment afforded complete protection from tumor engraftment in a syngeneic tumor vaccine model, inhibited neutrophil extravasation, and delayed the outgrowth of tumor xenografts in immune-deficient mice [1]. The same study demonstrated that 2FF-treated antibodies exhibited enhanced antibody-dependent cellular cytotoxicity (ADCC) activity in vitro, directly linking fucosylation inhibition to improved effector function [1]. By contrast, 5-alkynylfucose analogs, while more potent in vitro, introduce bioorthogonal alkyne handles into endogenous glycans — a confounding variable for in vivo studies [2].

In vivo fucosylation Tumor engraftment ADC enhancement Oral bioavailability

Procurement-Targeted Application Scenarios: Where 2F-Peracetyl-Fucose Delivers Verifiable Scientific Value Over Alternative Fucose Analogs


Generation of Afucosylated Therapeutic Antibodies with Enhanced ADCC in CHO Fed-Batch Bioprocesses

For bioprocess scientists seeking to reduce core fucosylation of recombinant IgG without cell-line engineering, 2F-Peracetyl-Fucose at 200 µM achieves approximately 90% reduction in core fucosylation (from 95.6% to ~10%) in CHO fed-batch culture [1]. Critically, it does so without introducing detectable unnatural sugar residues into the antibody glycans — a key advantage over 5-alkynylfucose, which leaves ~5% residual fucosylation but incorporates alkynylated fucose into the product, raising regulatory CMC concerns [1]. The compound is compatible with standard DMSO-based feed supplementation protocols and does not impair viable cell density or specific productivity at efficacious concentrations [1].

Functional Probing of Selectin-Ligand Biology and Leukocyte Rolling in Inflammation Models

Researchers studying leukocyte adhesion cascades can use 2F-Peracetyl-Fucose to achieve complete, non-toxic elimination of sialyl-Lewis-X and Lewis-X epitopes on HL-60 cells within 3 days, with concomitant ablation of P-selectin binding and altered E-selectin rolling dynamics [2]. The compound's lack of cytotoxicity at up to 200 µM — well above the concentration required for full fucosylation blockade — ensures that functional adhesion phenotypes are attributable to glycan remodeling rather than cell death, a critical control for inflammation and immuno-oncology studies [2].

Plant Cell Wall Fucosylation Studies: Concentration-Dependent Inhibition in Arabidopsis thaliana

In plant glycobiology, 2F-Peracetyl-Fucose (100 µM) decreases intracellular fucose levels in A. thaliana seedlings and reduces root length in a concentration-dependent manner, establishing it as a chemical probe for dissecting the role of fucosylation in plant cell wall polysaccharide biosynthesis [3]. This application exploits the conserved fucose salvage pathway across eukaryotes, extending the compound's utility beyond mammalian systems.

In Vivo Fucosylation Blockade for Preclinical Tumor Immunology and Neutrophil Trafficking Studies

For in vivo pharmacology programs, the active principle 2-deoxy-2-fluoro-L-fucose (liberated from 2F-Peracetyl-Fucose upon esterase cleavage) has demonstrated oral efficacy in mice: complete protection from tumor engraftment in a syngeneic vaccine model, inhibition of neutrophil extravasation, and delayed xenograft outgrowth [4]. Researchers procuring 2F-Peracetyl-Fucose as a prodrug for in vivo studies benefit from the established PK/PD relationship of its active metabolite while avoiding the confounding bioorthogonal-label incorporation associated with alkyne-bearing fucose analogs [1].

Quote Request

Request a Quote for [(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.